Home > Products > Building Blocks P2233 > Merck SIP Agonist
Merck SIP Agonist - 635701-59-6

Merck SIP Agonist

Catalog Number: EVT-263077
CAS Number: 635701-59-6
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merck's RIG-I agonist is a class of RNA-based therapeutics that activate the retinoic acid-inducible gene I (RIG-I) pathway. [] The RIG-I pathway is a crucial component of the innate immune system, responsible for detecting and responding to viral RNA. [] By mimicking viral RNA, RIG-I agonists stimulate an immune response, leading to the production of interferons and other cytokines that have antiviral and antitumor effects. []

Future Directions

Merck's acquisition of Rigontec, a company specializing in RIG-I agonists, highlights the potential of this therapeutic approach. [] Future research is likely to focus on:

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

Compound Description: 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol is a S1P receptor modulator. [] It is formulated in tablets along with microcrystalline cellulose, sodium carboxymethyl starch, and either calcium or magnesium stearate. [] The composition is noted for improved stability and a reduced side effect profile. []

Relevance: This compound is a S1P receptor modulator, directly interacting with the same target as the "Merck S1P Agonist", implying structural similarity allowing for receptor binding. [] Though the precise binding mode (agonist, antagonist, etc.) is not specified, their shared target makes this compound highly relevant for understanding structure-activity relationships.

Imprime PGG

Compound Description: Imprime PGG is a Dectin-1 receptor agonist under investigation for its potential to enhance the efficacy of immune checkpoint inhibitors, particularly in chemotherapy-resistant metastatic triple-negative breast cancer (TNBC). [] Mechanistically, it activates the innate immune system to reprogram the immunosuppressive tumor microenvironment and stimulate antigen-specific T cell activation. [] Preclinical studies have shown that Imprime PGG significantly enhances the anti-cancer efficacy of immune checkpoint inhibitor therapy. []

Relevance: While not directly acting on the S1P receptor, Imprime PGG's relevance stems from its combination with pembrolizumab (anti-PD-1 antibody) for cancer immunotherapy. [] This mechanistic link to immune modulation is notable, as S1P receptor agonists are also explored in immune-related conditions. [] The "Merck S1P Agonist" might possess structural features common to immunomodulatory compounds, making Imprime PGG's activity a point of reference.

Feladilimab

Compound Description: Feladilimab (fela) is an inducible T-cell co-stimulatory (ICOS) receptor agonist, specifically a non-T-cell depleting IgG4 monoclonal antibody. [, ] It has demonstrated single-agent activity in anti-PD-1/L1-experienced relapsed/refractory urothelial carcinoma. [] Furthermore, it shows promising clinical activity and manageable safety in combination with pembrolizumab in PD-1/L1-naïve patients with recurrent/metastatic urothelial carcinoma. [] Feladilimab induces interferon-γ, increases PD-1/L1 expression, and has shown enhanced antitumor activity in combination with PD-1 blockade in preclinical studies. [] In melanoma, feladilimab alone demonstrated single-agent activity in immune checkpoint blockade-experienced patients, and in combination with pembrolizumab, it showed promising clinical activity and a manageable safety profile. []

Relevance: Similar to Imprime PGG, feladilimab's relevance to "Merck S1P Agonist" is indirect, stemming from its use in combination therapies with pembrolizumab for cancer treatment. [, ] This suggests a potential for synergistic effects with immune checkpoint blockade, a mechanism also explored for some S1P modulators. [] Though their targets differ, understanding feladilimab's influence on the tumor microenvironment might provide insights into the broader context of "Merck S1P Agonist" development.

Overview

The Merck SIP Agonist refers to a class of compounds designed to selectively activate sphingosine-1-phosphate receptors, particularly the S1P1 subtype. These compounds are of significant interest in pharmacological research due to their potential therapeutic applications in various diseases, including multiple sclerosis and other autoimmune disorders. The development of these agonists aims to mimic the natural ligand sphingosine-1-phosphate, enhancing receptor activation while minimizing side effects associated with broader receptor activation.

Source and Classification

Sphingosine-1-phosphate is a bioactive lipid that plays crucial roles in numerous physiological processes, including immune cell trafficking and vascular stability. The Merck SIP Agonist compounds are classified as selective sphingosine-1-phosphate receptor agonists, specifically targeting the S1P1 receptor. Research has shown that these agonists can effectively modulate immune responses and have been explored for their potential in treating conditions like multiple sclerosis by influencing lymphocyte migration and survival .

Synthesis Analysis

Methods

The synthesis of Merck SIP Agonists typically involves multi-step organic synthesis techniques. A notable approach is the modification of existing natural products or synthetic analogs to enhance their efficacy and selectivity for the S1P1 receptor. For example, derivatives of serinolamide have been synthesized by introducing phenyl moieties inspired by existing potent agonists like fingolimod (FTY720) .

Technical Details

The synthesis process often includes:

  • Nuclear Magnetic Resonance (NMR): Used for structural elucidation of synthesized compounds.
  • High-Performance Liquid Chromatography (HPLC): Employed for purity analysis and separation of reaction products.
  • Mass Spectrometry: Utilized for molecular weight determination and confirmation of compound identity.

The optimization of synthesis methods aims to increase yield and reduce the number of steps involved, thereby making the process more efficient.

Molecular Structure Analysis

Structure

Merck SIP Agonists typically feature a sphingoid backbone with various substituents that enhance receptor binding affinity. The structural modifications often include:

  • Alkyl chains
  • Hydroxyl groups
  • Halogen substitutions

These modifications are critical for achieving selectivity towards the S1P1 receptor over other subtypes such as S1P3 or S1P2.

Data

For instance, one specific compound may have a molecular formula of C20H28ClF3N2O3S, which indicates a complex structure with multiple functional groups conducive to receptor interaction .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Merck SIP Agonists generally include:

  • Esterifications: To form ester bonds that are crucial for biological activity.
  • Alkylation: To introduce alkyl groups that enhance lipophilicity and receptor binding.
  • Reduction reactions: Often employed to convert ketones or aldehydes into alcohols, improving solubility and biological activity.

Technical Details

These reactions are typically conducted under controlled conditions using solvents like dichloromethane or methanol, with catalysts such as triethylamine or sodium hydride to facilitate desired transformations.

Mechanism of Action

The mechanism by which Merck SIP Agonists exert their effects primarily involves binding to the S1P1 receptor, leading to:

  • Receptor Internalization: Upon activation, the S1P1 receptor undergoes internalization, which reduces surface expression and modulates downstream signaling pathways.
  • Inhibition of Lymphocyte Migration: By activating S1P1 receptors on lymphocytes, these agonists can inhibit their egress from lymphoid tissues, effectively reducing inflammation in autoimmune diseases.

Data from various assays indicate that certain compounds can achieve over 80% efficacy compared to established agonists like fingolimod in stimulating internalization of the S1P1 receptor .

Physical and Chemical Properties Analysis

Physical Properties

Merck SIP Agonists generally exhibit:

  • Solubility: Varies based on structural modifications; many are designed to be soluble in aqueous environments for biological applications.
  • Stability: Stability profiles are assessed under various pH conditions to ensure efficacy during storage and administration.

Chemical Properties

The chemical properties include:

  • pKa Values: Indicating the acidity/basicity which influences solubility and absorption.
  • Log P Values: Reflecting lipophilicity which is crucial for membrane permeability.

Relevant analyses often reveal optimal ranges that enhance bioavailability while minimizing toxicity.

Applications

Merck SIP Agonists hold promise in several scientific applications:

  • Therapeutics for Autoimmune Diseases: Their ability to modulate immune responses positions them as potential treatments for conditions like multiple sclerosis.
  • Research Tools: Used in studies exploring sphingosine signaling pathways and their implications in disease processes.
  • Vascular Biology Studies: Investigating roles in angiogenesis and vascular stability due to their effects on endothelial cells.
Introduction to Sphingosine 1-Phosphate (S1P) Receptor Modulation

The Role of S1P₁ Receptor Signaling in Immune and Inflammatory Pathways

S1P₁ receptor signaling orchestrates multiple immunological processes through both membrane-bound and intracellular mechanisms:

  • Lymphocyte Trafficking and Sequestration: S1P₁ is highly expressed on naïve and central memory T cells, B cells, and natural killer (NK) cells. The receptor senses plasma S1P concentrations (0.1–1.0 μM), establishing a chemotactic gradient that guides lymphocyte egress from lymph nodes and thymus into lymph and peripheral blood [3] [6]. Agonist binding induces receptor internalization and functional antagonism, creating a temporary pharmacological S1P₁-null state. This disrupts the S1P gradient perception, trapping lymphocytes within lymphoid tissues and reducing autoreactive cell infiltration into target organs [3] [9]. Selective S1P₁ agonists reduce circulating lymphocytes by 40–80% within 24 hours, preferentially retaining CCR7+ central memory T cells and naïve T cells while allowing effector memory T cells to remain in peripheral tissues for immune surveillance [5] [9].

  • Endothelial Barrier Enhancement: Beyond lymphocyte sequestration, S1P₁ activation on endothelial cells strengthens vascular integrity through Rac-dependent cortical actin assembly and adherens junction stabilization. This suppresses vascular leakage induced by inflammatory mediators like TNF-α and VEGF [1] [7]. In preclinical models of retinal vascular disease, S1P₁-specific agonists (e.g., ASP4058) inhibited VEGF-induced hyperpermeability in human retinal microvascular endothelial cells (HRMECs) by over 70% and reduced intraretinal edema in murine retinal vein occlusion models [7]. The barrier-protective effects operate independently of lymphocyte modulation, highlighting the receptor’s pleiotropic roles.

  • CNS Compartment Effects: S1P₁ receptors are expressed on astrocytes, oligodendrocytes, microglia, and neurons. Agonist engagement modulates neuroinflammatory pathways by inhibiting microglial activation, promoting oligodendrocyte survival, and enhancing astrocyte barrier functions at the blood-brain barrier [6] [10]. In experimental autoimmune encephalomyelitis (EAE) models, central S1P₁ agonism reduced microgliosis and demyelination independent of peripheral lymphocyte counts [6] [10].

Table 1: Biological Functions Mediated by S1P Receptor Subtypes

ReceptorPrimary Cell/Tissue ExpressionKey Biological Functions
S1P₁Lymphocytes, endothelial cells, CNS gliaLymphocyte egress inhibition, endothelial barrier enhancement, neuroprotection
S1P₂Smooth muscle, astrocytes, kidneyVascular tone regulation, astrocyte reactivity, inhibition of oligodendrocyte precursor migration
S1P₃Cardiomyocytes, lung, endotheliumBradycardia (rodents), bronchoconstriction, endothelial barrier disruption
S1P₄Lymphoid tissue, lungDendritic cell maturation, macrophage cytokine release
S1P₅Oligodendrocytes, skin, spleenOligodendrocyte survival, natural killer cell trafficking

Historical Development of S1P Receptor-Targeted Therapeutics

The therapeutic targeting of S1P receptors represents a paradigm shift from broad immunosuppression to mechanistically driven immunomodulation:

  • First-Generation Non-selective Modulators: Fingolimod (FTY720), a sphingosine analog derived from Isaria sinclairii, became the first FDA-approved S1P modulator for multiple sclerosis in 2010. As a prodrug requiring phosphorylation by sphingosine kinase 2, its active form (fingolimod-P) acts as a functional antagonist at S1P₁, S1P₃, S1P₄, and S1P₅ receptors [1] [5]. While clinically effective, fingolimod’s engagement of S1P₃ was linked to transient bradycardia and atrioventricular block in humans through activation of GIRK channels in cardiomyocytes [3] [9]. This prompted efforts to develop subtype-selective agents.

  • Second-Generation Selective Agonists: Structural refinements yielded compounds with improved receptor specificity:

  • Siponimod: Binds S1P₁ and S1P₅ (EC₅₀ = 0.4 nM and 0.5 nM, respectively) with >200-fold selectivity over S1P₃ [5] [9]. Approved for active secondary progressive MS.
  • Ozanimod: High-affinity S1P₁/S1P₅ agonist (EC₅₀ = 0.3 nM and 11 nM) with >100-fold selectivity versus S1P₃ [5] [9]. Approved for relapsing MS and ulcerative colitis.
  • Ponesimod: Potent S1P₁-selective agonist (EC₅₀ = 5.7 nM) with >6,000-fold selectivity over S1P₃ [3] [5]. Approved for relapsing MS.
  • Merck’s Selective S1P₁ Agonist Platform: Merck’s research advanced ultra-selective agonists through rational drug design:
  • Early analogs like SEW2871 demonstrated proof-of-concept, using hydrophobic/ion-dipole interactions instead of charged headgroups to achieve nanomolar S1P₁ agonism (EC₅₀ < 0.2 nM) and >10,000-fold selectivity over S1P₂/S1P₃/S1P₄ [4] [8].
  • Optimization focused on replacing phosphate-mimicking groups with aromatic heterocycles to enhance metabolic stability and brain penetration. This yielded clinical candidates with sub-nanomolar potency and >1,000-fold selectivity [4] [8].

Table 2: Evolution of S1P Receptor Modulators by Selectivity Profile

CompoundS1P₁ EC₅₀ (nM)Selectivity Ratio (vs. Other Subtypes)Structural ClassRequires Phosphorylation?
Fingolimod-P0.3–0.6S1P₁:S1P₃ ≈ 10-foldSphingosine analogYes (prodrug)
Siponimod0.4S1P₁:S1P₃ > 200-fold; S1P₁:S1P₅ ≈ 1-foldCarbamate derivativeNo
Ozanimod0.3S1P₁:S1P₃ > 100-fold; S1P₁:S1P₅ ≈ 37-foldOxadiazole derivativeNo
Ponesimod5.7S1P₁:S1P₃ > 6,000-foldPhenylacetic derivativeNo
Merck S1P₁ agonists<0.5S1P₁:S1P₃ > 1,000-fold; S1P₁:S1P₂ > 10,000-foldHeteroaromatic scaffoldsNo

Rationale for Selective S1P₁ Agonism in Autoimmune and Inflammatory Disorders

The pharmacological advantages of S1P₁-selective agonists stem from their precise engagement of disease-relevant pathways while avoiding off-target effects:

  • Mechanistic Precision in Lymphocyte Regulation: Selective S1P₁ agonists achieve functional antagonism through receptor internalization without inducing irreversible degradation. This allows rapid receptor resensitization upon discontinuation, enabling faster immune reconstitution (e.g., lymphocyte count normalization in <7 days for ponesimod vs. 4–8 weeks for fingolimod) [3] [5]. The preservation of S1P₅ signaling may confer additional neuroprotective benefits in demyelinating diseases by supporting oligodendrocyte survival and myelin maintenance [6] [9].

  • Avoidance of S1P₃-Mediated Cardiopulmonary Effects: Rodent studies linked S1P₃ activation to bradycardia via GIRK channel modulation in sinoatrial node cells [3]. However, human trials of selective agents (e.g., ponesimod, ozanimod) demonstrated minimal heart rate effects despite potent S1P₁ engagement. RPC1063 (ozanimod) showed no QTc prolongation in thorough QT studies [3] [9]. This supports the hypothesis that cardiovascular effects in humans are primarily S1P₁-mediated but clinically manageable with dose titration.

  • Direct Tissue-Protective Actions: Preclinical data reveal that S1P₁ agonism exerts organ-specific protective effects beyond immunomodulation:

  • Intestinal Inflammation: In colitis models, S1P₁ agonists reduced TNF-α and IL-6 production by lamina propria mononuclear cells and enhanced mucosal barrier function [1].
  • Ocular Pathologies: ASP4058 (S1P₁/₅ agonist) suppressed choroidal neovascularization and vascular hyperpermeability in laser-induced AMD models, with efficacy comparable to intravitreal aflibercept (anti-VEGF) [7].
  • Neuroinflammation: Central S1P₁ activation in astrocytes and microglia reduced pro-inflammatory cytokine release (IL-1β, TNF-α) and increased BDNF production in EAE models [6] [10].

  • Therapeutic Versatility: The mechanistic overlap between lymphocyte trafficking and endothelial barrier regulation enables application across multiple inflammatory conditions. Ozanimod’s approval for ulcerative colitis validates S1P₁ modulation in non-neurological immune disorders [1] [5].

Table 3: Preclinical Evidence for Tissue-Targeted Effects of S1P₁ Agonists

Disease ContextModel SystemKey Agonist EffectsProposed Mechanism
Inflammatory Bowel DiseaseDSS-induced murine colitisReduced histologic injury score by 60%; decreased IFN-γ and IL-17 in lamina propriaLymphocyte sequestration in mesenteric lymph nodes; enhanced epithelial barrier function
Exudative AMDLaser-induced choroidal neovascularization (mice)Suppressed CNV area by 55–70%; reduced VEGF productionInhibition of endothelial cell proliferation and migration; stabilization of retinal vasculature
Multiple SclerosisEAE (rodent)Reduced clinical score by >50%; attenuated demyelination and microgliosisCentral S1P₁ engagement on glia; reduced CNS infiltration of Th17 cells
Retinal Vein OcclusionMurine RVO modelDecreased retinal edema by 40–80%; normalized perfusion areaEndothelial barrier enhancement via Rac1 activation

Properties

CAS Number

635701-59-6

Product Name

Merck SIP Agonist

IUPAC Name

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28)

InChI Key

SHQNRSGKLNMHOS-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CAY10734

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.